molecular formula C16H26O2 B5708128 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol

2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol

Cat. No. B5708128
M. Wt: 250.38 g/mol
InChI Key: BRZPJNCKIKTYBE-UHFFFAOYSA-N
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Description

2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol, also known as BHT (butylated hydroxytoluene), is a synthetic antioxidant commonly used in the food industry to prevent spoilage and extend shelf life. It is also used in various industries such as cosmetics, pharmaceuticals, and plastics. BHT has been the subject of numerous scientific studies due to its potential health benefits and risks.

Scientific Research Applications

Oxidative Dimerization and Mechanism

2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol undergoes oxidative self-coupling, forming complex compounds such as 7,9-di-tert-butyl-4-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-hydroxymethyl-2-oxaspiro[4.5]deca-6,9-dien-8-one. The reaction mechanism in alkaline medium at room temperature and the composition of the reaction products have been analyzed in depth (Krysin et al., 2014).

Oxidation in the Presence of Heteropolyacids

Research has been conducted on the oxidation of similar compounds (2,6-di-tert-butyl-4-methylphenol) using hydrogen peroxide in the presence of heteropolyacids. This study provides insights into potential oxidation mechanisms and intermediate compounds formed during the process (Shimizu et al., 1990).

Electrochemical Oxidation Studies

Electrochemical oxidation studies of related compounds, such as 2,6-di-tert-butyl-4-isopropylphenol, reveal insights into the formation of intermediate phenoxy radicals or phenoxonium ions. These studies contribute to understanding the electrochemical behavior of this compound in different solution conditions (Richards & Evans, 1977).

Antioxidant Activities

The antioxidant activities of related phenolic compounds have been investigated, providing a foundation for understanding the antioxidant properties of this compound. These studies examine the H-atom donating activities and the effects of different solvents (Barclay et al., 1999).

Synthesis and Structure Analysis

The synthesis and structure determination of related compounds, such as 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, contribute to the understanding of solvatochromic dyes and the effect of bulky tert-butyl groups. This research aids in comprehending the chemical properties and potential applications of this compound (Shekhovtsov et al., 2012).

properties

IUPAC Name

2,6-ditert-butyl-4-(2-hydroxyethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-9-11(7-8-17)10-13(14(12)18)16(4,5)6/h9-10,17-18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZPJNCKIKTYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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